

Technical Application Note: Optimized Synthesis of 2-(Dimethylamino)-5-nitropyrimidine

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Compound of Interest

Compound Name: *N,N*-dimethyl-5-nitropyrimidin-2-amine

CAS No.: 14233-44-4

Cat. No.: B078538

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Executive Summary

This guide details the synthetic protocols for the amination of 2-chloro-5-nitropyrimidine with dimethylamine to produce

N,N-dimethyl-5-nitropyrimidin-2-amine. This transformation is a classic Nucleophilic Aromatic Substitution (

), widely utilized in the synthesis of kinase inhibitors and other bioactive heterocycles.

The 5-nitropyrimidine scaffold is highly activated, allowing for mild reaction conditions. However, process control is critical to prevent hydrolysis of the labile C2-chloride and to manage the exothermic nature of the reaction. This document provides two validated protocols: a Standard Discovery Scale (THF) method and a Green/Process Scale (Isopropanol) method.

Mechanistic Insight & Reaction Design[1]

The Substrate: Electronic Activation

The electrophilicity of C2 in 2-chloro-5-nitropyrimidine is driven by two synergistic factors:

- Inductive Effect (

): The adjacent ring nitrogens (N1 and N3) withdraw electron density from C2.

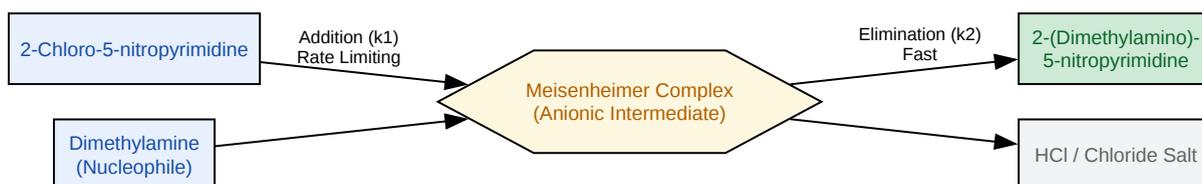
- Mesomeric Effect (

) : The nitro group at C5 is para to C2. It stabilizes the anionic Meisenheimer intermediate via resonance, significantly lowering the activation energy (

) for nucleophilic attack.[1]

Reaction Pathway

The reaction proceeds via a two-step addition-elimination mechanism.[1]



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Figure 1: The

addition-elimination pathway. The nitro group at C5 stabilizes the negative charge in the transition state.

Critical Process Parameters

Parameter	Recommendation	Rationale
Stoichiometry	1.1 – 1.5 eq. Amine	Slight excess ensures full conversion; minimizes bis-addition (impossible here, but good practice).
Base	Triethylamine (TEA) or DIPEA	Neutralizes the HCl byproduct. Essential if using amine salts (e.g.,).
Temperature		The substrate is highly reactive. Cooling manages the exotherm; heating is rarely required and promotes hydrolysis.
Solvent	THF, 2-MeTHF, or Isopropanol	Polar aprotic (THF) for kinetics; Protic (IPA) for precipitation-based workup.
Atmosphere	Ambient or	Strictly anhydrous conditions are not required, but moisture should be minimized to prevent hydrolysis to 5-nitro-2-pyrimidinone.

Experimental Protocols

Protocol A: Standard Discovery Scale (High Purity)

Target Scale: 100 mg – 5 g | Solvent: THF

Reagents:

- 2-Chloro-5-nitropyrimidine (

eq)[2][3][4][5]

- Dimethylamine (

 in THF,

 eq)
- Triethylamine (

 eq)
- Tetrahydrofuran (THF), anhydrous

Procedure:

- Setup: Charge a round-bottom flask with 2-chloro-5-nitropyrimidine and THF (

). Stir to dissolve (yellow solution).
- Cooling: Place the flask in an ice-water bath (

).
- Addition: Add Triethylamine followed by the dropwise addition of Dimethylamine solution over 5 minutes.
 - Observation: A white precipitate (

) will form almost immediately.
- Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (RT). Stir for 1–2 hours.
 - Monitor: Check via TLC (30% EtOAc/Hexanes) or LC-MS. Starting material (

) should disappear; Product (

 , bright yellow) appears.
- Workup:
 - Dilute with EtOAc (

) and water (

).[1]

- Separate phases. Wash the organic layer with water (

) and brine (

).

- Dry over

, filter, and concentrate in vacuo.

- Purification: The crude yellow solid is usually

pure. If necessary, recrystallize from Ethanol or purify via flash chromatography (0-40% EtOAc/Hexanes).

Protocol B: Green/Process Scale (Precipitation Method)

Target Scale: >10 g | Solvent: Isopropanol (IPA)

Reagents:

- 2-Chloro-5-nitropyrimidine (

eq)[2][3][4]

- Dimethylamine (

aq. solution,

eq)

- Isopropanol (IPA)

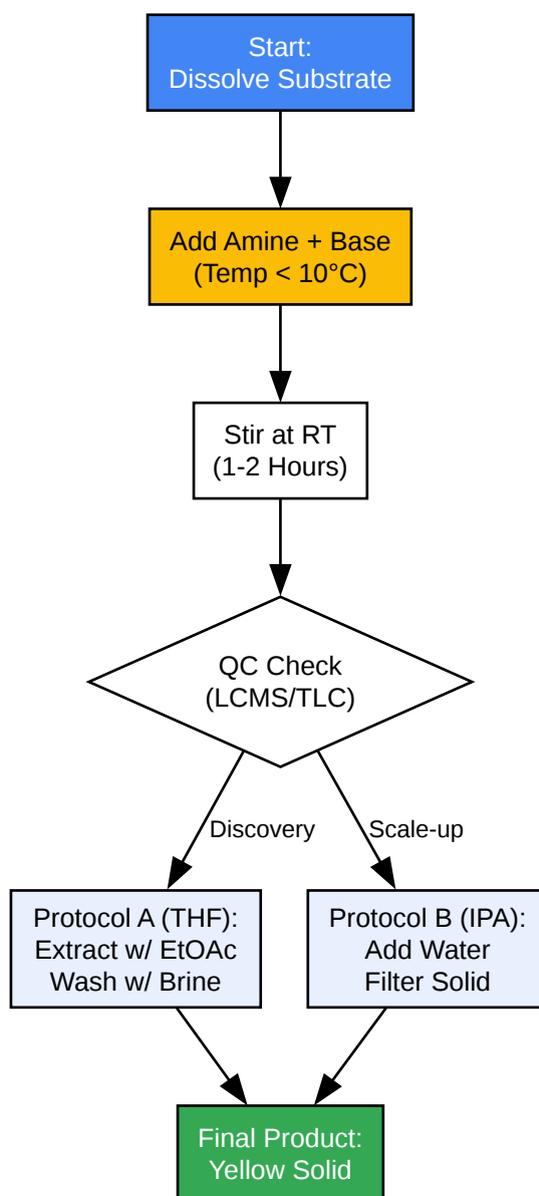
Procedure:

- Setup: Suspend 2-chloro-5-nitropyrimidine in IPA (

) at RT.

- Addition: Add the aqueous Dimethylamine solution slowly.
 - Note: The reaction is exothermic.[6] For large scales, use a water bath to keep internal temp
- Reaction: Stir at RT for 2 hours. The product often begins to precipitate as a bright yellow solid.
- Quench: Add water () slowly to the stirring mixture to complete precipitation and dissolve inorganic salts.
- Isolation: Cool to for 30 minutes. Filter the solid.[6]
- Wash: Wash the filter cake with cold water () and cold 1:1 IPA/Water.
- Drying: Dry in a vacuum oven at to constant weight.

Workflow Visualization



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Figure 2: Decision tree for selecting the appropriate workup based on scale and solvent.

Troubleshooting & Safety

Safety Hazards

- 2-Chloro-5-nitropyrimidine: Skin sensitizer and lachrymator. Handle in a fume hood.
- Dimethylamine: Corrosive gas/liquid. Flammable.[7]

- Product: Nitro-compounds can be energetic; avoid excessive heating of the dry solid.

Common Issues

Symptom	Root Cause	Solution
Low Yield	Hydrolysis of Chloride	Ensure solvents are not "wet" (though Protocol B uses water, the amine excess outcompetes water). In Protocol A, use anhydrous THF.
Impurity: Pyrimidinone	Hydrolysis	This appears as a peak with Mass (OH replaces Cl). Keep pH basic ().
Incomplete Reaction	Old Reagents	Dimethylamine is volatile. Titrate or use fresh bottles.

References

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